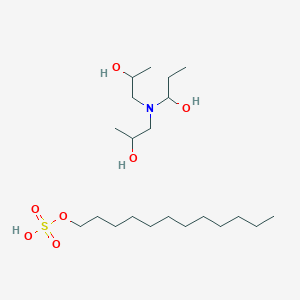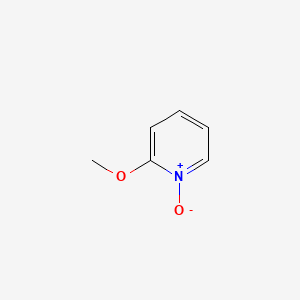
Pyridine, 2-methoxy-, 1-oxide
Descripción general
Descripción
Pyridine, 2-methoxy-, 1-oxide is an organic compound with the molecular formula C₆H₇NO₂. It is a derivative of pyridine, where the nitrogen atom is oxidized to form an N-oxide, and a methoxy group is attached to the second carbon atom of the pyridine ring. This compound is known for its unique chemical properties and is used in various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of pyridine, 2-methoxy-, 1-oxide typically involves the oxidation of 2-methoxypyridine. One common method is the use of hydrogen peroxide (H₂O₂) as an oxidizing agent in the presence of a catalyst such as titanium silicalite-1 (TS-1). The reaction is carried out under mild conditions, usually at room temperature, to yield the desired N-oxide .
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method ensures better control over reaction parameters, leading to higher yields and purity of the final product. The use of magnetically recoverable catalysts has also been explored to facilitate the separation and reuse of catalysts, making the process more sustainable .
Análisis De Reacciones Químicas
Types of Reactions: Pyridine, 2-methoxy-, 1-oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can occur, leading to the formation of more complex N-oxide derivatives.
Reduction: The N-oxide group can be reduced back to the parent pyridine using reducing agents such as zinc dust and acetic acid.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂) in the presence of TS-1 catalyst.
Reduction: Zinc dust and acetic acid.
Substitution: Organolithium or organomagnesium reagents under anhydrous conditions.
Major Products:
Oxidation: Higher-order N-oxides.
Reduction: 2-methoxypyridine.
Substitution: Various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
Pyridine, 2-methoxy-, 1-oxide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research has explored its potential in developing new pharmaceuticals with improved efficacy and reduced side effects.
Mecanismo De Acción
The mechanism of action of pyridine, 2-methoxy-, 1-oxide involves its interaction with various molecular targets. The N-oxide group can participate in redox reactions, influencing the oxidative state of biological systems. This property makes it useful in studying oxidative stress and related cellular pathways. Additionally, the methoxy group can enhance the compound’s solubility and bioavailability, making it a valuable tool in medicinal chemistry .
Comparación Con Compuestos Similares
Pyridine N-oxide: Lacks the methoxy group, making it less soluble in organic solvents.
2-Methoxypyridine: Does not have the N-oxide group, resulting in different reactivity and applications.
Pyridine, 2-hydroxy-, 1-oxide: Similar structure but with a hydroxy group instead of a methoxy group, leading to different chemical properties and uses.
Uniqueness: Pyridine, 2-methoxy-, 1-oxide is unique due to the presence of both the methoxy and N-oxide groups. This combination imparts distinct chemical properties, such as enhanced solubility and reactivity, making it a versatile compound in various scientific and industrial applications.
Propiedades
IUPAC Name |
2-methoxy-1-oxidopyridin-1-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2/c1-9-6-4-2-3-5-7(6)8/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYWWLAGHUMTSBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=[N+]1[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10174847 | |
| Record name | Pyridine, 2-methoxy-, 1-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10174847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20773-98-2 | |
| Record name | NSC170821 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170821 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pyridine, 2-methoxy-, 1-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10174847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
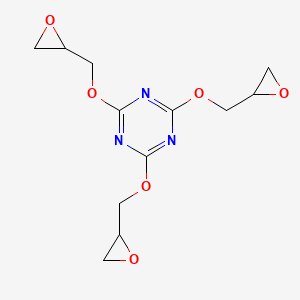
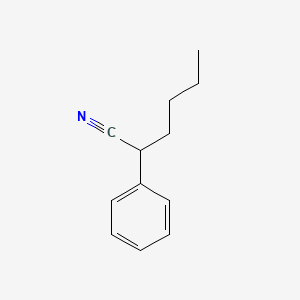
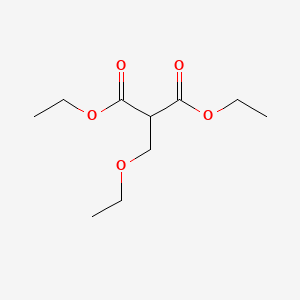
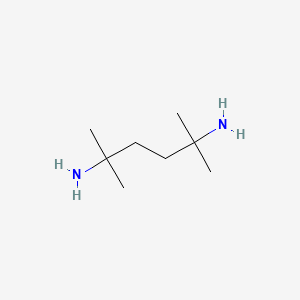
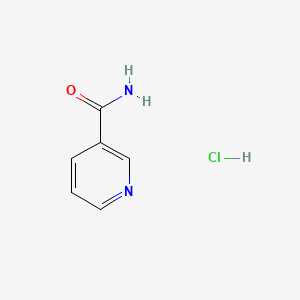
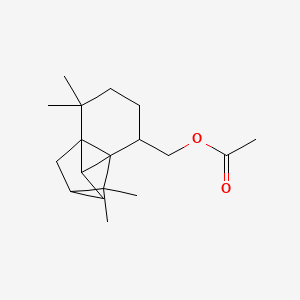

![Phenol, 2-[(4-chloro-2-nitrophenyl)azo]-4,6-bis(1,1-dimethylethyl)-](/img/structure/B1605036.png)
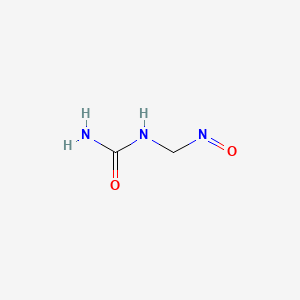
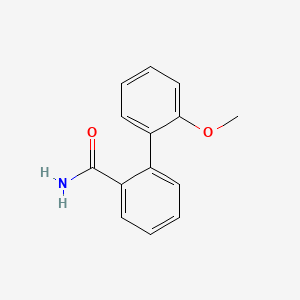

![Benzoic acid, 2-hydroxy-5-[[(8-hydroxy-3,6-disulfo-1-naphthalenyl)amino]sulfonyl]-](/img/structure/B1605043.png)
